Sertindole

概述

描述

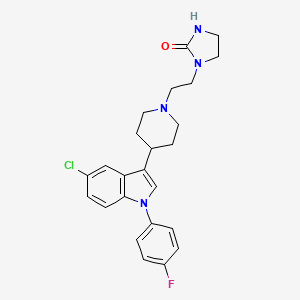

塞替利嗪是一种非典型抗精神病药物,主要用于治疗精神分裂症。它是由丹麦制药公司 Lundbeck 开发的,并由雅培公司获得许可进行销售。 塞替利嗪在化学上被归类为苯吲哚衍生物,对脑中的多巴胺和血清素受体具有活性 .

准备方法

塞替利嗪的合成涉及多个步骤。最初,5-氯吲哚与 4-氟溴苯在甲苯中反应,通过 Ullmann 偶联反应生成中间体化合物。然后将该中间体在回流条件下与 4-哌啶酮一水合物盐酸盐缩合。所得化合物使用氧化铂作为催化剂进行氢化还原。 最后,产物与 1-(2-氯乙基)-2-咪唑烷酮反应生成塞替利嗪 .

化学反应分析

塞替利嗪会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,尽管氧化途径的详细资料尚未得到广泛记载。

这些反应中常用的试剂包括甲苯、氧化铂和 1-(2-氯乙基)-2-咪唑烷酮。 这些反应形成的主要产物是塞替利嗪本身 .

科学研究应用

Psychiatric Applications

Efficacy in Schizophrenia

Sertindole has been shown to effectively manage symptoms of schizophrenia, including positive, negative, and affective symptoms. Clinical studies indicate that it operates at low dopamine D2 receptor occupancy levels, which correlates with a reduced incidence of extrapyramidal side effects compared to other antipsychotics . Its long half-life allows for once-daily oral administration, maintaining stable plasma levels and enhancing patient compliance .

Case Studies

Case reports suggest that switching to this compound can lead to significant improvements in patients who have not responded adequately to other antipsychotic treatments. Patients reported enhanced daily functioning and quality of life without the burden of extrapyramidal symptoms .

Oncological Applications

Recent studies have highlighted this compound's antiproliferative properties against various cancer types, suggesting its potential as an anticancer agent.

Antitumor Efficacy

this compound has demonstrated broad antiproliferative activity against several cancer cell lines, including glioma and gastric cancer cells. Research indicates that this compound inhibits cell proliferation and induces apoptosis through mechanisms involving autophagy and the JAK2-STAT3 signaling pathway .

- Glioma Treatment : this compound has been shown to impede the growth of glioma tumor cells by enhancing autophagic flux and suppressing stemness-associated markers such as Nanog and Sox2 .

- Gastric Cancer Treatment : In vitro studies revealed that this compound effectively suppressed gastric cancer cell proliferation, with IC50 values ranging from 4 to 16 μM. In vivo experiments demonstrated that oral administration of this compound significantly inhibited tumor growth in animal models .

Safety Profile

While this compound is associated with some side effects such as weight gain and rhinitis, it generally exhibits a favorable safety profile compared to other antipsychotics. Notably, it lacks significant sedative effects and has a low incidence of extrapyramidal symptoms .

Summary Table: Applications of this compound

作用机制

塞替利嗪通过阻断脑中的多巴胺 D2 受体和血清素 5-HT2 受体来发挥其作用。这种神经递质活性的调节有助于稳定脑功能并减少精神病症状。 塞替利嗪还具有对α1-肾上腺素受体的亲和力,有助于其整体药理特性 .

相似化合物的比较

塞替利嗪通常与其他非典型抗精神病药物(如氟哌啶醇、利培酮和喹硫平)进行比较。 虽然它具有相似的作用机制,但塞替利嗪在中脑边缘系统中对多巴胺能神经元的特异性很高,这可能有助于其在治疗精神分裂症的阳性和阴性症状方面的有效性 . 其他类似化合物包括齐拉西酮、氯丙嗪、阿塞那平、鲁拉西酮和伊洛哌酮 .

生物活性

Sertindole is a second-generation antipsychotic that has garnered attention not only for its psychiatric applications but also for its diverse biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and recent research findings.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC50 and MIC90 values for this compound against S. aureus were found to be 50 μM. Notably, this compound effectively inhibited bacterial growth even at subinhibitory concentrations (1/2 × MIC) and significantly reduced biofilm formation .

- Mechanism of Action : this compound disrupts bacterial cell integrity by affecting membrane permeability and inducing oxidative stress. Proteomic analyses indicated a reduction in amino acid biosynthesis and activation of stress responses upon treatment with this compound. Furthermore, a knockout strain of Staphylococcus epidermidis showed increased susceptibility to this compound, suggesting a targeted mechanism of action .

Anticancer Activity

This compound has also been investigated for its antiproliferative effects across various cancer types.

- Broad Antiproliferative Effects : Research indicates that this compound demonstrates potent antiproliferative activity against multiple cancer cell lines, including breast cancer. For instance, in xenotransplant models, this compound administration reduced breast tumor growth by approximately 22.7% .

- Mechanism of Action : this compound induces apoptosis through autophagy-associated pathways and directly inhibits the 5-HT6 receptor. In breast cancer cells, treatment with this compound led to increased levels of autophagic markers (LC3II) and cleaved caspase-3, indicating enhanced autophagic flux and apoptotic activity .

Table 1: Summary of this compound's Biological Activities

Case Studies and Clinical Implications

This compound's unique properties extend to its clinical applications in treating schizophrenia and other psychiatric disorders. Clinical trials have shown that this compound is associated with lower relapse rates compared to other antipsychotics .

- Long-term Efficacy : this compound has demonstrated sustained efficacy with good tolerability over extended periods. This makes it a viable option for long-term management in patients with schizophrenia .

- Safety Profile : this compound's safety profile appears favorable, with limited adverse psychiatric effects reported in controlled studies .

属性

IUPAC Name |

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKLJWGUPQBVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048967 | |

| Record name | Sertindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sertindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.63e-03 g/L | |

| Record name | Sertindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sertindole is an antipsychotic drug with affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors. Preclinical studies suggest that sertindole acts preferentially on limbic and cortical dopaminergic neurons and clinical trials have confirmed that sertindole is effective at a low dopamine D2 occupancy level. | |

| Record name | Sertindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

106516-24-9 | |

| Record name | Sertindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106516-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertindole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106516249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06144 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-{4-[5-chloro-1-(p-fluorophenyl)indol-3-yl]piperidine}ethyl)2- imidazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVV4Z879SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sertindole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。